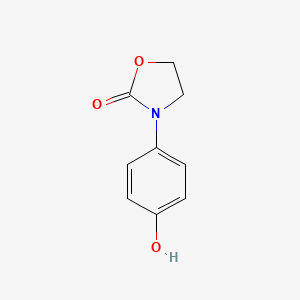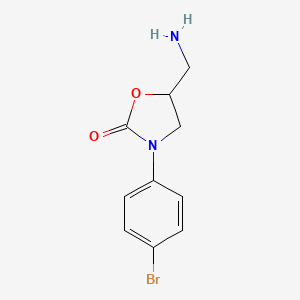
5,6-Dichloropyrazine-2,3-dicarboxylic acid
説明
5,6-Dichloropyrazine-2,3-dicarboxylic acid is a chemical compound with the molecular formula C6H2Cl2N2O4 . It has a molecular weight of 237 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,3-dichloro-quinoxaline with potassium permanganate in water at 95°C for 8 hours . The reaction yields a khaki solid .Molecular Structure Analysis
The IUPAC name for this compound is 5,6-dichloro-2,3-pyrazinedicarboxylic acid . The InChI code is 1S/C6H2Cl2N2O4/c7-3-4 (8)10-2 (6 (13)14)1 (9-3)5 (11)12/h (H,11,12) (H,13,14) .Chemical Reactions Analysis
The reactions of dicarboxylic acids like this compound depend critically upon the chain length separating the carboxyl groups. Cyclization usually is favored if a strainless five- or six-membered ring can be formed .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 237 . The storage temperature is 4°C .科学的研究の応用
Coordination Polymers and Photoluminescence
Research by Li, Tao, and Hu (2012) in "Solid State Sciences" examined the synthesis and structure of coordination complexes involving structurally related ligands, including 5,6-Dichloropyrazine-2,3-dicarboxylic acid analogs. Their study highlighted the application of these compounds in the formation of coordination polymers with Zn(II) and Cd(II) ions, revealing insights into their photoluminescent properties (Li, Tao, & Hu, 2012).
Synthesis of Nitrogen-Rich Heterocycles
A study by Ried and Tsiotis (1988) in the "European Journal of Organic Chemistry" explored the conversion of 5,6-Dichloropyrazine-2,3-dicarbonitrile into nitrogen-rich heterocycles. This research demonstrates another application of a closely related compound in synthesizing novel organic structures (Ried & Tsiotis, 1988).
Hydrogen Bonding and Metal Directed Self-Assembly
Kong et al. (2012) in "Dalton transactions" discussed the synthesis and structure of carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazine, a compound structurally similar to this compound. Their research highlights its role in hydrogen bond formation and metal-directed self-assembly, illustrating potential applications in designing supramolecular structures (Kong et al., 2012).
Crystal Structure and Molecular Interactions
Alfonso, Wang, and Stoeckli-Evans (2001) in "Acta crystallographica. Section C, Crystal structure communications" explored the hydrogen bonding in different charged forms of a similar compound, 5,6-Bis(2-pyridyl)pyrazine-2,3-dicarboxylic acid. This study provides insights into the crystal structure and molecular interactions of related pyrazine dicarboxylic acids, which can inform the understanding of this compound (Alfonso, Wang, & Stoeckli-Evans, 2001).
Novel Coordination Compounds
Liu et al. (2002) in the "European Journal of Inorganic Chemistry" presented the hydro(solvo)thermal synthesis and crystal structure of a novel nickel(II) complex using a compound related to this compound. This research underscores the potential of such compounds in the development of new coordination compounds with unique configurations (Liu et al., 2002).
Safety and Hazards
生化学分析
Biochemical Properties
5,6-Dichloropyrazine-2,3-dicarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with enzymes involved in the synthesis and degradation of nucleotides, thereby influencing DNA and RNA synthesis . The nature of these interactions is primarily inhibitory, leading to a decrease in enzyme activity and subsequent changes in metabolic flux.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Additionally, it can modulate cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s binding interactions with enzymes result in conformational changes that reduce enzyme activity . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range leads to maximal biochemical and cellular responses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in nucleotide metabolism, amino acid synthesis, and energy production . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolites and influence overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The distribution pattern of this compound is crucial for its biochemical and cellular effects, as it determines the concentration of the compound in different tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm and nucleus, where it exerts its biochemical and cellular effects . The localization to specific compartments is essential for its activity, as it allows the compound to interact with target biomolecules and modulate cellular processes effectively.
特性
IUPAC Name |
5,6-dichloropyrazine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O4/c7-3-4(8)10-2(6(13)14)1(9-3)5(11)12/h(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBFEEVLBDWFGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Cl)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633398 | |
| Record name | 5,6-Dichloropyrazine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59715-45-6 | |
| Record name | 5,6-Dichloropyrazine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1371386.png)







![6-Bromo-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1371410.png)


